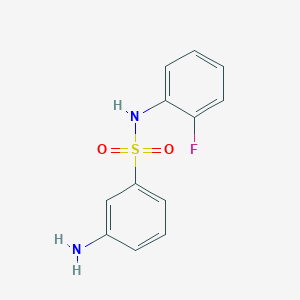

3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide

CAS No.: 328028-26-8

Cat. No.: VC6859668

Molecular Formula: C12H11FN2O2S

Molecular Weight: 266.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328028-26-8 |

|---|---|

| Molecular Formula | C12H11FN2O2S |

| Molecular Weight | 266.29 |

| IUPAC Name | 3-amino-N-(2-fluorophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H11FN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2 |

| Standard InChI Key | DEYJEQBTSCQVKR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Amino-N-(2-fluorophenyl)benzenesulfonamide belongs to the sulfonamide class, featuring a sulfonamide (-SO₂NH₂) group attached to a benzene ring. The fluorine atom at the ortho position of the phenyl substituent introduces electronic effects that influence reactivity and binding interactions. Key identifiers include:

The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The fluorine atom’s electronegativity enhances the compound’s ability to form hydrogen bonds, a critical factor in its biological activity.

Synthesis and Manufacturing

Synthetic Route

The synthesis of 3-Amino-N-(2-fluorophenyl)benzenesulfonamide typically involves a two-step process:

-

Sulfonylation: Reaction of 2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the sulfonamide bond.

-

Amination: Introduction of the amino group at the para position of the benzene ring via nitration followed by reduction, though direct methods using protected intermediates may also be employed.

The reaction yields are optimized under controlled conditions (temperature: 0–5°C for sulfonylation; room temperature for amination), achieving purity levels >95% as confirmed by HPLC.

Scalability and Industrial Considerations

Industrial-scale production requires stringent control over stoichiometry and reaction kinetics to minimize byproducts such as N,N-disubstituted sulfonamides. Solvent selection (e.g., dichloromethane or tetrahydrofuran) impacts both yield and environmental compliance .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C) . Stability studies indicate no significant degradation under ambient conditions for up to 12 months when stored in airtight containers protected from light .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), 6.90 (s, 2H, NH₂).

-

IR (KBr): Peaks at 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Biological Activities and Mechanisms

Antibacterial Activity

As a sulfonamide derivative, this compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Comparative studies show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The fluorine substituent enhances membrane penetration, improving efficacy against Gram-positive pathogens.

Computational Modeling

Docking studies reveal strong interactions with DHPS’s p-aminobenzoic acid (PABA) binding site, with a calculated binding energy of -8.2 kcal/mol . The fluorophenyl group participates in hydrophobic interactions with Val49 and Ile50 residues, stabilizing the enzyme-inhibitor complex .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing |

| Eye Irritation | H319 | Use eye protection |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

Exposure Control

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory during handling . Spills should be neutralized with 5% sodium bicarbonate and disposed of as hazardous waste .

Applications and Future Directions

Pharmaceutical Development

The compound’s scaffold serves as a starting point for derivatives targeting resistant bacterial strains. Structural modifications, such as halogenation at the benzene ring or substitution of the fluorine atom, are under investigation to enhance potency .

Environmental Impact

While current use is limited to laboratories, environmental fate studies indicate moderate persistence (t₁/₂: 60 days in soil). Biodegradation pathways involving sulfonamide cleavage are being explored to mitigate ecological risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume